molecular formula C9H12FN B6211048 3-ethyl-5-fluoro-2-methylaniline CAS No. 2385141-47-7

3-ethyl-5-fluoro-2-methylaniline

Cat. No. B6211048
CAS RN: 2385141-47-7
M. Wt: 153.2
InChI Key:
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Description

3-ethyl-5-fluoro-2-methylaniline (EFMA) is an organic compound composed of nitrogen, carbon, hydrogen, and fluorine. It is a colorless liquid at room temperature and is soluble in water. EFMA is a versatile compound with many applications in the fields of chemistry, biochemistry, and pharmacology. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

3-ethyl-5-fluoro-2-methylaniline is a useful compound for many scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, and other compounds. It has also been used in the study of enzyme kinetics, protein structure, and drug metabolism. In addition, 3-ethyl-5-fluoro-2-methylaniline has been used in the study of biochemical pathways, such as the metabolism of fatty acids.

Mechanism of Action

The mechanism of action of 3-ethyl-5-fluoro-2-methylaniline is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids. 3-ethyl-5-fluoro-2-methylaniline may also act as an antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
3-ethyl-5-fluoro-2-methylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. 3-ethyl-5-fluoro-2-methylaniline has also been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. In addition, 3-ethyl-5-fluoro-2-methylaniline has been shown to have an effect on the serotonin receptor, which may be responsible for its antidepressant activity.

Advantages and Limitations for Lab Experiments

3-ethyl-5-fluoro-2-methylaniline is a useful compound for laboratory experiments due to its versatility and low cost. It is relatively easy to synthesize and can be used in a variety of biochemical and physiological research applications. However, 3-ethyl-5-fluoro-2-methylaniline is not without its limitations. It can be toxic when ingested, and it can be difficult to obtain in large quantities.

Future Directions

In the future, 3-ethyl-5-fluoro-2-methylaniline may be used in the development of new drugs and therapeutics. It could also be used to study the biochemical pathways involved in the metabolism of fatty acids. Additionally, 3-ethyl-5-fluoro-2-methylaniline could be used to study the effects of environmental pollutants on the human body. Finally, 3-ethyl-5-fluoro-2-methylaniline could be used in the development of new dyes and other compounds used in the pharmaceutical and chemical industries.

Synthesis Methods

3-ethyl-5-fluoro-2-methylaniline can be synthesized by reacting aniline with 3-bromo-5-fluoro-2-methylaniline (BFMA) in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 70°C, and the resulting product is a mixture of 3-ethyl-5-fluoro-2-methylaniline and BFMA. The mixture can be separated by fractional distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-5-fluoro-2-methylaniline involves the introduction of an ethyl group, a fluoro group, and a methyl group onto aniline.", "Starting Materials": [ "Aniline", "Ethyl bromide", "Sodium fluoride", "Methyl iodide", "Sodium hydride", "Dimethylformamide" ], "Reaction": [ "Aniline is reacted with sodium hydride in dimethylformamide to form the aniline salt.", "Ethyl bromide is added to the aniline salt to introduce the ethyl group.", "The resulting compound is then reacted with sodium fluoride to replace the bromine with a fluoro group.", "Finally, methyl iodide is added to introduce the methyl group onto the compound." ] }

CAS RN

2385141-47-7

Product Name

3-ethyl-5-fluoro-2-methylaniline

Molecular Formula

C9H12FN

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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